molecular formula C10H18N4O B11734520 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11734520
M. Wt: 210.28 g/mol
InChI Key: ZABFTOCDEUPOHF-UHFFFAOYSA-N
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Description

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, an ethyl group, and a carboxamide group attached to the pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as butan-2-amine, under controlled conditions.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using an ethylating agent like ethyl iodide.

    Carboxamide Formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The process may include:

  • Use of continuous flow reactors for efficient mixing and reaction control.
  • Implementation of purification techniques such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and bases or acids as catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Pathway Modulation: Affecting key pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the butan-2-yl group.

    5-amino-N-(butan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the ethyl group.

    1-ethyl-1H-pyrazole-4-carboxamide: Lacks both the amino and butan-2-yl groups.

Uniqueness

5-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

5-amino-N-butan-2-yl-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-7(3)13-10(15)8-6-12-14(5-2)9(8)11/h6-7H,4-5,11H2,1-3H3,(H,13,15)

InChI Key

ZABFTOCDEUPOHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(N(N=C1)CC)N

Origin of Product

United States

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